Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate
Description
Properties
IUPAC Name |
ethyl 1-[[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-2-23-17(22)13-7-9-21(10-8-13)12-16-11-20-18(25-16)24-15-5-3-14(19)4-6-15/h3-6,11,13H,2,7-10,12,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSDBVXAMMSZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate typically involves a multi-step process:
Thiazole Formation: Starting with a halogenated precursor, a thiazole ring is formed through a cyclization reaction involving thiourea and a base.
Phenoxy Addition: The aminophenol is introduced through a nucleophilic aromatic substitution reaction, creating the aminophenoxy linkage to the thiazole.
Piperidine Derivatization: The thiazole compound is then reacted with a piperidine derivative, resulting in the formation of the final product.
Industrial Production Methods
Industrial production often involves scale-up of the synthetic route mentioned above. Advanced techniques such as continuous flow synthesis and catalytic processes can be employed to enhance yield and reduce reaction times. Rigorous purification steps, including crystallization and chromatography, ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative reactions, particularly at the aminophenoxy and piperidine moieties.
Reduction: Reduction reactions can target the nitro group in the aminophenoxy segment, converting it to an amine.
Substitution: The thiazole and piperidine rings are susceptible to various substitution reactions, allowing for functional modifications.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Halogenating agents like bromine or iodine, and nucleophiles like sodium azide or thiols.
Major Products Formed
These reactions can yield a range of derivatives with varied functional groups, enhancing the compound's utility in different applications.
Scientific Research Applications
Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate finds applications in:
Chemistry: As a building block in organic synthesis and drug development.
Biology: In studies involving enzyme interactions and as a molecular probe.
Industry: Use in the manufacture of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. Its structure allows it to engage in hydrogen bonding, pi-stacking, and other non-covalent interactions, influencing biological pathways. Key pathways involved often include enzymatic inhibition or activation, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Structural Features :
- Piperidine core : Provides conformational flexibility and basicity.
- Thiazole ring : A heterocycle with sulfur and nitrogen atoms, contributing to electronic diversity.
Comparison with Structural Analogs
Ethyl 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate (CAS 439097-03-7)
- Structural Difference: The 4-aminophenoxy group in the target compound is replaced with a bulky, hydrophobic 4-tert-butylphenoxy group.
- Molecular Formula : C₂₂H₃₀N₂O₃S vs. the target compound’s estimated formula C₁₉H₂₂N₃O₃S.
- Impact: The tert-butyl group increases lipophilicity (logP ~3.5 vs.
Ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine
(2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide
- Thiazole Substituents: Anilino and methyl groups.
- Functional Groups : Hydrazine-carbothioamide side chain.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., CAS 439097-03-7) are synthesized via nucleophilic substitution on the thiazole ring, often under reflux conditions with ammonium chloride .
- Biological Potential: The 4-aminophenoxy group in the target compound may enhance solubility for intravenous formulations, while tert-butyl analogs (CAS 439097-03-7) are better suited for oral delivery due to higher lipophilicity .
- Pharmacological Hypotheses: Thiazole derivatives with amino groups (e.g., target compound) are candidates for kinase inhibition, while thiadiazole analogs (e.g., ) may target nucleotide-binding proteins .
Biological Activity
Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Thiazole Formation : A halogenated precursor undergoes cyclization with thiourea and a base to form the thiazole ring.
- Phenoxy Addition : An aminophenol is introduced via nucleophilic aromatic substitution, linking it to the thiazole.
- Piperidine Derivatization : The thiazole compound is reacted with a piperidine derivative to yield the final product.
This multi-step synthesis highlights the compound's complexity and its potential as a building block in drug development.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Key mechanisms include:
- Enzymatic Inhibition : The compound can inhibit certain enzymes, potentially leading to therapeutic effects in various conditions.
- Receptor Binding : It may bind to specific receptors, modulating signal transduction pathways that are crucial for cellular responses.
- Non-Covalent Interactions : The structural features allow for hydrogen bonding and pi-stacking, influencing biological pathways significantly.
Pharmacological Applications
This compound has shown promise in several pharmacological contexts:
- Antihypertensive Activity : Analogous compounds have demonstrated the ability to lower blood pressure without inducing reflex tachycardia, indicating potential cardiovascular benefits .
- Anticancer Properties : Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.
Case Studies
Several studies have evaluated the biological effects of related compounds:
- Calcium Channel Inhibition : A study on similar piperidine derivatives revealed their efficacy in inhibiting T-type calcium channels, which are implicated in hypertension and pain pathways. These findings suggest a potential application for this compound in managing these conditions .
- Cytotoxicity Assays : In vitro assays demonstrated that thiazole-based compounds possess selective cytotoxicity against tumor cells while sparing normal cells, highlighting their therapeutic potential.
Data Table: Biological Activities
Q & A
Q. Q1. What synthetic strategies are recommended for constructing the thiazole-piperidine core in this compound?
Methodological Answer: The thiazole ring can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For the piperidine-4-carboxylate moiety, esterification of piperidine-4-carboxylic acid with ethanol under acidic catalysis is common. A regioselective alkylation at the piperidine nitrogen (N1) can be achieved using a methylthiazole intermediate, as seen in analogous structures . For example, ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl] derivatives were synthesized via nucleophilic substitution, with crystal packing confirming the regiochemistry .
Q. Q2. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and non-covalent interactions. For instance, triclinic crystal systems (space group P1) with hydrogen-bonding interactions (e.g., C–H···O) have been used to validate the spatial arrangement of similar thiazole-piperidine derivatives . Refinement with SHELXL (via SHELX suite) is recommended for high-resolution data, as it robustly handles small-molecule structures and hydrogen-bond networks .
Advanced Research Questions
Q. Q3. What experimental approaches address regioselectivity challenges during alkylation of the piperidine nitrogen?
Methodological Answer: Regioselectivity in N-alkylation can be influenced by steric and electronic factors. For example, steric hindrance from the 4-carboxylate group may direct alkylation to N1. Advanced strategies include:
- Computational modeling : DFT calculations to compare transition-state energies for N1 vs. N3 alkylation.
- Protection/deprotection : Temporarily blocking the carboxylate group with tert-butyl esters (e.g., tert-butyl 4-piperidinecarboxylate) to simplify alkylation .
- Kinetic studies : Monitoring reaction progress via HPLC or LC-MS to optimize conditions favoring N1 substitution .
Q. Q4. How can conflicting biological activity data for this compound be reconciled across studies?
Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:
- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) and confirm compound integrity via NMR post-dissolution.
- Assay variability : Validate assays with positive controls (e.g., kinase inhibitors for kinase studies) and replicate experiments across independent labs.
- Metabolic instability : Perform stability studies in assay matrices (e.g., liver microsomes) to rule out rapid degradation .
Q. Q5. What advanced analytical techniques are required to characterize tautomeric or stereochemical ambiguity in this compound?
Methodological Answer:
- Dynamic NMR (DNMR) : To detect tautomerism in the thiazole or aminophenoxy groups by observing temperature-dependent chemical shifts.
- Vibrational circular dichroism (VCD) : For absolute configuration determination if chiral centers are present.
- SC-XRD with twinned data : SHELXL’s twin refinement tools can resolve overlapping electron density in cases of pseudosymmetry or twinning .
Data-Driven Research Design
Q. Q6. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Tools like SwissADME or ADMETlab2.0 can predict blood-brain barrier permeability (logBB) and cytochrome P450 interactions.
- Molecular dynamics (MD) simulations : To study membrane permeation using lipid bilayer models.
- Co-crystallization trials : If targeting an enzyme, use the compound in crystallization screens with purified protein (e.g., kinases) to identify binding modes .
Q. Q7. What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B guidelines) stress. Monitor degradation products via LC-HRMS.
- Plasma stability assays : Incubate with human or animal plasma at 37°C and quantify intact compound over time using UPLC-MS/MS .
Structural and Mechanistic Insights
Q. Q8. How does the 4-aminophenoxy-thiazole moiety influence electronic properties of the compound?
Methodological Answer: The electron-rich 4-aminophenoxy group increases π-conjugation, which can be quantified via:
- UV-Vis spectroscopy : Compare λₐᵦₛ of the parent thiazole vs. the substituted derivative.
- Electrochemical analysis : Cyclic voltammetry to measure oxidation potentials, reflecting HOMO/LUMO levels.
- DFT calculations : Gaussian or ORCA software to map electron density distributions and predict reactivity .
Q. Q9. What crystallographic parameters are critical for resolving disorder in the ethyl carboxylate group?
Methodological Answer: Disorder in flexible groups (e.g., ethyl esters) requires:
- High-resolution data (≤1.0 Å resolution) to model alternative conformations.
- Restrained refinement : SHELXL’s PART instruction to refine occupancy of disordered components .
- Validation tools : Check R-factors and electron density maps (e.g., Fo-Fc maps) using Coot or Olex2 .
Biological Activity Profiling
Q. Q10. What in vitro assays are suitable for preliminary evaluation of this compound’s neuropharmacological potential?
Methodological Answer:
- Receptor binding assays : Radioligand displacement studies for serotonin/dopamine receptors (IC₅₀ determination).
- Calcium flux assays : Using FLIPR Tetra to measure GPCR activation in neuronal cell lines.
- Microglial activation assays : Measure TNF-α or IL-6 release in BV-2 cells to assess anti-inflammatory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
